molecular formula C24H35NO5S B14883182 2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B14883182
M. Wt: 449.6 g/mol
InChI Key: DAPUUHYIPNHVQJ-UHFFFAOYSA-N
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Description

2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a decahydrocyclododeca[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the formation of the decahydrocyclododeca[b]thiophene ring system This can be achieved through a series of cyclization reactions, followed by functional group modifications to introduce the methoxycarbonyl and carbamoyl groups

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of decahydrocyclododeca[b]thiophene, such as those with different functional groups or modifications to the ring system.

Properties

Molecular Formula

C24H35NO5S

Molecular Weight

449.6 g/mol

IUPAC Name

2-[(3-methoxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H35NO5S/c1-30-24(29)20-18-14-8-6-4-2-3-5-7-9-15-19(18)31-22(20)25-21(26)16-12-10-11-13-17(16)23(27)28/h16-17H,2-15H2,1H3,(H,25,26)(H,27,28)

InChI Key

DAPUUHYIPNHVQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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